[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea
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Overview
Description
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a useful research compound. Its molecular formula is C5H14N4OS2 and its molecular weight is 210.31. The purity is usually 95%.
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Scientific Research Applications
1. Catalyst in Copper-Catalyzed Synthesis
Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea has been used as a catalyst in copper(I)-catalyzed dimerization of imidazopyridines, using isothiocyanate as the sulfur source. This process yields sulfur-bridged imidazopyridines with good yields under optimized conditions, and thiourea is a key intermediate in this catalytic system (Tian et al., 2019).
2. Formation of Dinuclear Palladium Complexes
In the formation of dinuclear palladium complexes, this compound reacts under specific conditions to produce various complexes with distinct properties and structures. These complexes have been characterized by different spectroscopic methods and crystallography, indicating potential applications in inorganic chemistry (Lozan et al., 2007).
3. Role in Synthesis of Aryl-substituted Thioureas
The compound plays a significant role in the synthesis of aryl-substituted thioureas. These compounds exhibit unique intramolecular hydrogen bonding, as observed through NMR and IR spectroscopy. The differences in basicity of the substituents account for shifts in N—H stretch, indicating potential for nuanced chemical applications (Lee, 2023).
4. Electrogenerated Chemiluminescence Application
It has been utilized in electrogenerated chemiluminescence (ECL) systems. Specifically, in an anodic Ru(bpy)32+ ECL system, it served as a coreactant, displaying higher ECL intensity compared to traditional systems and enabling selective detection of thiourea (Saqib et al., 2020).
5. Asymmetric Catalysis
This compound has been used in asymmetric catalysis, particularly in Michael reactions involving 1,3-dicarbonyl compounds and nitroolefins. Its efficiency in these reactions has been linked to its structural features, which activate the reactants to yield products with high enantio- and diastereoselectivity (Okino et al., 2005).
6. Anion Binding Properties
The compound's derivatives have been studied for their anion binding properties, especially for sulfate ions. The structure and electronic features of these derivatives make them suitable for selective and efficient anion binding, which is critical in various chemical sensing and separation applications (Reyheller & Kubik, 2007).
7. Complexation of Oxoanions
Research has shown that hosts with thiourea groups derived from bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea exhibit strong binding to oxoanions, such as H2PO4− and H2AsO4−, through hydrogen bonds. This finding is significant for applications in selective ion sensing and molecular recognition (Leung et al., 2008).
Mechanism of Action
Target of Action
The primary targets of EN300-7437222 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or altering the properties of cell membranes .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, metabolism, and immune response .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of EN300-7437222’s action are currently under investigation. Similar compounds have been found to have a variety of effects, including inhibiting cell growth, inducing cell death, and modulating immune response .
Action Environment
The action, efficacy, and stability of EN300-7437222 can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting .
Future Directions
Amino-functionalized thioureas, such as [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, are widely used organocatalysts with virtually unknown environmental safety data . Environmental pollution with chiral organic compounds is an emerging problem requiring innovative sensing methods . Therefore, future research could focus on the environmental impact of these compounds and the development of methods for their detection and removal.
Properties
IUPAC Name |
[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVYFWGIUOVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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